molecular formula C12H14 B14664317 1-(Cyclopent-1-en-1-yl)-3-methylbenzene CAS No. 37511-86-7

1-(Cyclopent-1-en-1-yl)-3-methylbenzene

Katalognummer: B14664317
CAS-Nummer: 37511-86-7
Molekulargewicht: 158.24 g/mol
InChI-Schlüssel: ROWPXDSIJBCEPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclopent-1-en-1-yl)-3-methylbenzene is an organic compound that features a cyclopentene ring attached to a benzene ring with a methyl group at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Cyclopent-1-en-1-yl)-3-methylbenzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of cyclopentene with 3-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Cyclopent-1-en-1-yl)-3-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the cyclopentene ring to a cyclopentane ring.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: HNO3 for nitration, H2SO4 for sulfonation, and Cl2 or Br2 for halogenation.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Cyclopentane derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

1-(Cyclopent-1-en-1-yl)-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its pharmacological properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Wirkmechanismus

The mechanism of action of 1-(Cyclopent-1-en-1-yl)-3-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways. The specific pathways and targets depend on the biological context and the nature of the compound’s derivatives.

Vergleich Mit ähnlichen Verbindungen

    1-(Cyclopent-1-en-1-yl)benzene: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain reactions.

    3-Methylcyclopentene: Does not have the benzene ring, resulting in different chemical properties and reactivity.

    1-(Cyclopent-1-en-1-yl)-2-methylbenzene: The methyl group is positioned differently, affecting the compound’s electronic and steric properties.

Uniqueness: 1-(Cyclopent-1-en-1-yl)-3-methylbenzene is unique due to the combination of the cyclopentene ring and the methyl-substituted benzene ring. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields.

Eigenschaften

CAS-Nummer

37511-86-7

Molekularformel

C12H14

Molekulargewicht

158.24 g/mol

IUPAC-Name

1-(cyclopenten-1-yl)-3-methylbenzene

InChI

InChI=1S/C12H14/c1-10-5-4-8-12(9-10)11-6-2-3-7-11/h4-6,8-9H,2-3,7H2,1H3

InChI-Schlüssel

ROWPXDSIJBCEPU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C2=CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.